molecular formula C6H5F2NO B3195355 1-(Difluoromethyl)-1,2-dihydropyridin-2-one CAS No. 899452-34-7

1-(Difluoromethyl)-1,2-dihydropyridin-2-one

Cat. No.: B3195355
CAS No.: 899452-34-7
M. Wt: 145.11 g/mol
InChI Key: DEYHNOZVCPVIQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Difluoromethyl)-1,2-dihydropyridin-2-one is a compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. The presence of the difluoromethyl group imparts unique properties to the molecule, making it a valuable component in various applications. This compound is known for its ability to act as a hydrogen bond donor, a characteristic that is relatively rare among polyfluorinated motifs .

Preparation Methods

The synthesis of 1-(Difluoromethyl)-1,2-dihydropyridin-2-one typically involves the introduction of the difluoromethyl group to a pyridine derivative. One common method is the direct C-H difluoromethylation of pyridines using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including metal-based catalysis and radical chemistry . Industrial production methods often employ these synthetic routes due to their efficiency and scalability .

Chemical Reactions Analysis

1-(Difluoromethyl)-1,2-dihydropyridin-2-one undergoes several types of chemical reactions, including:

Common reagents used in these reactions include difluorocarbene precursors, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

1-(difluoromethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-6(8)9-4-2-1-3-5(9)10/h1-4,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYHNOZVCPVIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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